Benzoic acid, 4-[2-oxo-2-[[[2-(1-piperidinyl)phenyl]methyl]amino]ethyl]-
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Overview
Description
Benzoic acid, 4-[2-oxo-2-[[[2-(1-piperidinyl)phenyl]methyl]amino]ethyl]- is a complex organic compound that belongs to the class of aromatic carboxylic acids
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of benzoic acid, 4-[2-oxo-2-[[[2-(1-piperidinyl)phenyl]methyl]amino]ethyl]- can be achieved through several synthetic routes. One common method involves the reaction of benzamide with sodium hydroxide, followed by hydrolysis to yield sodium benzoate and ammonia . Another approach involves the oxidation of methyl benzene (toluene) using a powerful oxidizing agent like alkaline potassium permanganate to produce benzoic acid .
Industrial Production Methods
Industrial production of benzoic acid typically involves the catalytic oxidation of toluene with air in the presence of vanadium pentoxide (V2O5) or manganese and cobalt acetates . This method is efficient and widely used in the chemical industry to produce large quantities of benzoic acid.
Chemical Reactions Analysis
Types of Reactions
Benzoic acid, 4-[2-oxo-2-[[[2-(1-piperidinyl)phenyl]methyl]amino]ethyl]- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to phenol using strong oxidizing agents.
Reduction: Reduction of the compound can be achieved using catalytic hydrogenation or reducing metals in acid.
Substitution: The compound can participate in electrophilic aromatic substitution reactions, such as halogenation, nitration, and sulfonation.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Hydrogen gas with a catalyst (e.g., palladium on carbon), sodium borohydride.
Substitution Reagents: Halogens (e.g., bromine, chlorine), nitric acid, sulfuric acid.
Major Products
Oxidation: Phenol.
Reduction: Various reduced forms depending on the specific conditions and reagents used.
Substitution: Halogenated, nitrated, or sulfonated derivatives of the original compound.
Scientific Research Applications
Benzoic acid, 4-[2-oxo-2-[[[2-(1-piperidinyl)phenyl]methyl]amino]ethyl]- has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activities, including antimicrobial and antifungal properties.
Industry: Utilized in the production of preservatives, plasticizers, and other industrial chemicals.
Mechanism of Action
The mechanism of action of benzoic acid, 4-[2-oxo-2-[[[2-(1-piperidinyl)phenyl]methyl]amino]ethyl]- involves its interaction with specific molecular targets and pathways. For example, as an antimicrobial agent, it inhibits the growth of microorganisms by disrupting their cell membranes and metabolic processes . In the treatment of urea cycle disorders, it binds to amino acids, leading to their excretion and a decrease in ammonia levels .
Comparison with Similar Compounds
Similar Compounds
Benzoic Acid: A simpler aromatic carboxylic acid with similar antimicrobial properties.
Phenylacetic Acid: Another aromatic carboxylic acid with applications in the synthesis of pharmaceuticals and fragrances.
Salicylic Acid: An aromatic carboxylic acid with anti-inflammatory and analgesic properties, commonly used in skincare products.
Uniqueness
Benzoic acid, 4-[2-oxo-2-[[[2-(1-piperidinyl)phenyl]methyl]amino]ethyl]- is unique due to its complex structure, which includes a piperidine and phenyl group
Properties
CAS No. |
83895-71-0 |
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Molecular Formula |
C21H24N2O3 |
Molecular Weight |
352.4 g/mol |
IUPAC Name |
4-[2-oxo-2-[(2-piperidin-1-ylphenyl)methylamino]ethyl]benzoic acid |
InChI |
InChI=1S/C21H24N2O3/c24-20(14-16-8-10-17(11-9-16)21(25)26)22-15-18-6-2-3-7-19(18)23-12-4-1-5-13-23/h2-3,6-11H,1,4-5,12-15H2,(H,22,24)(H,25,26) |
InChI Key |
OWQINDSGRLHZLU-UHFFFAOYSA-N |
Canonical SMILES |
C1CCN(CC1)C2=CC=CC=C2CNC(=O)CC3=CC=C(C=C3)C(=O)O |
Origin of Product |
United States |
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